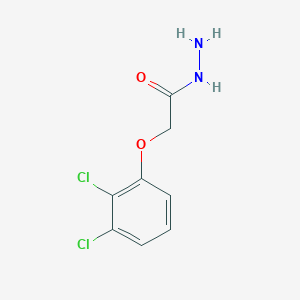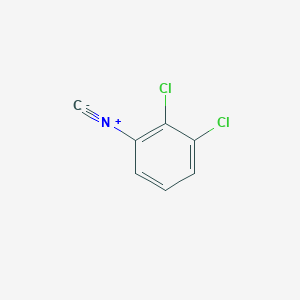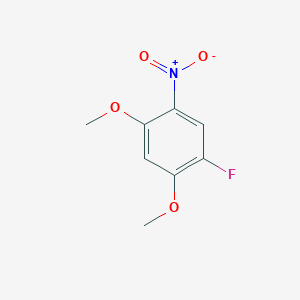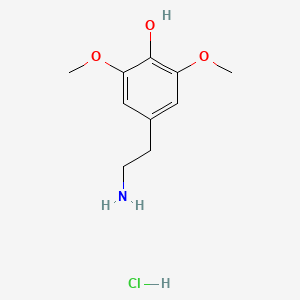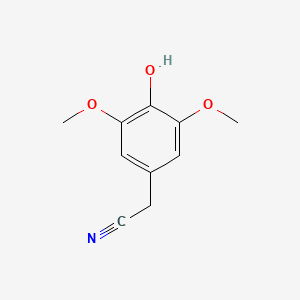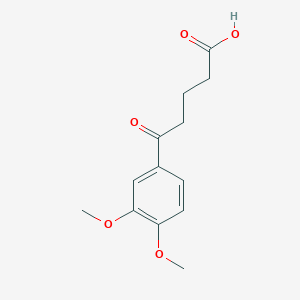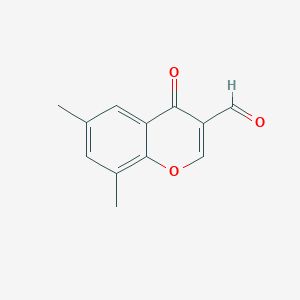
(3'-Methoxy-biphenyl-3-yl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Fluorescence in Biomedical Analysis
6-Methoxy-4-quinolone (6-MOQ), derived from 5-methoxyindole-3-acetic acid, demonstrates strong fluorescence with a large Stokes' shift in aqueous media, making it suitable for biomedical analysis. It exhibits stable fluorescence across a wide pH range and is resistant to degradation by light and heat (Hirano et al., 2004).
Metabolite of L-Dopa
3-METHOXY-4-hydroxyphenylalanine (3-O-methyldopa) is a significant metabolite of L-dopa in animals and humans, exhibiting a longer biological half-life than L-dopa. It predominantly transforms into homovanillic acid (3-methoxy-4-hydroxyphenyl-acetic acid) and 3-methoxy-4-hydroxyphenyllactic acid (Bartholini et al., 1971).
Antioxidation Activities
(3-Hydroxy-4-methoxy phenyl) acetic acid, synthesized from isovanillin, demonstrates antioxidation properties. Its synthesis method is environmentally friendly, avoiding toxic cyanide, and it exhibits antioxidation activities assessed by DPPH radical scavenging method (Wenshan Ren, 2004).
Synthesis of Novel Compounds
The synthesis of 2-methylindole-3-acetic acid and its 5-methoxy derivative from phenylhydrazines and levulinic acid, and the subsequent formation of indole-benzimidazoles, indicates its utility in the creation of novel compounds (Wang et al., 2016).
Antimicrobial Properties
1,3,4-Thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid exhibit significant in vitro antimicrobial activities against several strains of microbes, highlighting its potential in the development of antimicrobial agents (Noolvi et al., 2016).
Crystal Structure Analysis
The compound 2-(3-Bromo-4-methoxyphenyl)acetic acid, synthesized by the regioselective bromination of 4-methoxyphenylacetic acid, provides insight into molecular structures through crystallographic analysis, aiding in the understanding of molecular interactions and properties (Guzei et al., 2010).
Electrochemical Hybridization Sensor
Poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) (PTAE) has been used in electrochemical hybridization sensors, demonstrating its application in biosensing and molecular recognition (Cha et al., 2003).
Propriétés
IUPAC Name |
2-[3-(3-methoxyphenyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-14-7-3-6-13(10-14)12-5-2-4-11(8-12)9-15(16)17/h2-8,10H,9H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYWEINWHUVEEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC(=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374841 |
Source


|
| Record name | (3'-Methoxy-biphenyl-3-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3'-Methoxy-biphenyl-3-yl)-acetic acid | |
CAS RN |
669713-72-8 |
Source


|
| Record name | (3'-Methoxy-biphenyl-3-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 669713-72-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

